molecular formula C17H14N2OS B5577537 N-phenyl-2-(8-quinolinylthio)acetamide

N-phenyl-2-(8-quinolinylthio)acetamide

Cat. No. B5577537
M. Wt: 294.4 g/mol
InChI Key: GLODLNSYEXCSPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves innovative methodologies. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction, showcasing the compound's synthetic flexibility and potential for derivatization (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Molecular Structure Analysis

Structural analysis of closely related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveals detailed insights into bond lengths, angles, and conformational preferences, underlining the planarity and potential intramolecular interactions that might influence the compound's reactivity and interactions (Wen, Wen, Li, Xu, & Zhang, 2006).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often result in significant biological activities, such as antiproliferative effects against various cancer cell lines, showcasing the compound's potential in medicinal chemistry (Chen, Chen, Lin, Peng, Juang, & Wang, 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are critical for their application in different scientific fields. The crystal structure analysis provides insights into the molecular geometry and potential hydrogen bonding, which are essential for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity with acids and bases, fluorescence, and interaction with biological molecules, highlight the compound's versatility. For example, quinoline derivatives show enhanced fluorescence when interacting with specific substrates or under certain conditions, indicating their potential use in chemical sensing and molecular imaging (Karmakar, Baruah, & Sarma, 2007).

Scientific Research Applications

Structural Aspects and Luminescence Enhancement

  • Fluorescent Sensor Development : A study by Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), which displayed high selectivity and sensitivity towards Cd(2+) ions, with the capability to distinguish Cd(2+) from Zn(2+) via different sensing mechanisms. This sensor's selectivity and luminescence enhancement properties suggest potential applications in environmental monitoring and heavy metal detection (Zhou et al., 2012).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) designed and synthesized a series of quinoxaline-oxadiazole hybrids, including analogs structurally related to N-phenyl-2-(8-quinolinylthio)acetamide, demonstrating promising antimicrobial, antifungal, and anti-Trypanosoma cruzi activities. This research highlights the potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and protozoa (Patel et al., 2017).

  • Tuberculosis Treatment : A study on 2-(quinolin-4-yloxy)acetamides revealed their efficacy as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-resistant strains. These compounds exhibit low toxicity and promising intracellular activity, suggesting their potential as novel antitubercular agents (Pissinate et al., 2016).

Interaction with Metals

  • Palladium(II) Adsorption : Turanov et al. (2017) investigated the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands for the adsorption of Pd(II) ions from hydrochloric acid solutions. This study suggests the application of these compounds in the recovery and preconcentration of palladium, highlighting their potential in resource recovery from secondary sources (Turanov et al., 2017).

properties

IUPAC Name

N-phenyl-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLODLNSYEXCSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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